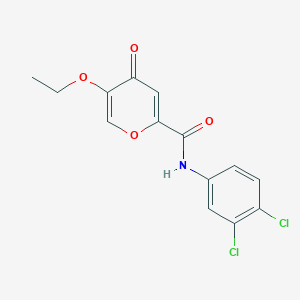

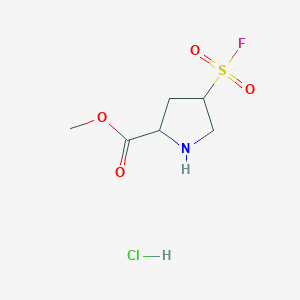

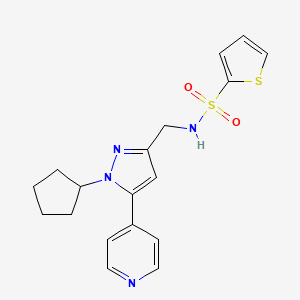

![molecular formula C9H13BrF2 B2638499 6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane CAS No. 2490398-81-5](/img/structure/B2638499.png)

6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane” is a chemical compound with the CAS Number: 2287283-50-3 . It has a molecular weight of 225.08 . The IUPAC name for this compound is 6-(bromomethyl)-2,2-difluorospiro[3.3]heptane .

Molecular Structure Analysis

The InChI code for “6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane” is 1S/C8H11BrF2/c9-3-6-1-7(2-6)4-8(10,11)5-7/h6H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Stability and Reactivity

Spiro[3.3]heptane derivatives exhibit unique stability and reactivity characteristics due to their structural features. For example, the study of spirocyclopropanated cyclopropyl cations reveals insights into the relative stabilities of these compounds. The methanolyses of triangulane derivatives proceed with retention of the dispiro[2.0.2.1]heptane skeleton, indicating a preference for ring retention under solvolysis conditions. This suggests an inherent stability provided by the spiro[3.3]heptane framework, which could be advantageous in synthetic applications where retaining the core structure is desired Kozhushkov et al., 2003.

Enzyme-Catalyzed Asymmetric Synthesis

Spiro[3.3]heptane derivatives have also been employed in enzyme-catalyzed asymmetric synthesis, highlighting their potential in producing chiral compounds. The preparation of spiro[3.3]heptane derivatives with axial chirality via pig liver esterase-catalyzed asymmetric hydrolysis demonstrates the versatility of these structures in stereoselective synthesis. This approach opens avenues for the creation of chiral building blocks that can be utilized in the development of pharmaceuticals and other biologically active compounds Naemura & Furutani, 1990.

Advanced Building Blocks for Drug Discovery

The development of novel 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks through a convergent synthesis strategy showcases the potential of these structures in drug discovery. These building blocks, derived from a common synthetic precursor, are obtained via short reaction sequences on a multigram scale, illustrating their scalability and applicability in the synthesis of complex molecules. Such advanced building blocks could lead to the discovery of new drugs with improved efficacy and safety profiles Olifir et al., 2020.

Material Science Applications

In the realm of materials science, spiro[3.3]heptane derivatives have been explored for their utility in the fabrication of organic electronic devices. The synthesis of a spiro[3.3]heptane-2,6-dispirofluorene-based hole transporting material for use in planar perovskite solar cells exemplifies this application. The resulting material, synthesized via a simplified two-step reaction, demonstrates competitive power conversion efficiency, highlighting the potential of spiro[3.3]heptane derivatives in improving the performance of solar cells Li et al., 2017.

Propriétés

IUPAC Name |

6-(bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrF2/c1-7(6-10)2-8(3-7)4-9(11,12)5-8/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLOCBJDMAOOGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C1)CC(C2)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

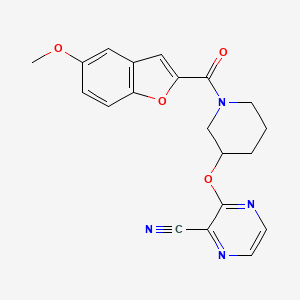

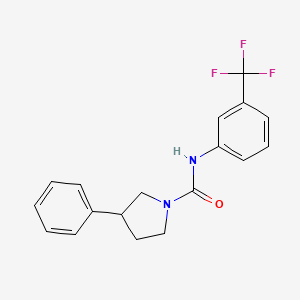

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid](/img/structure/B2638416.png)

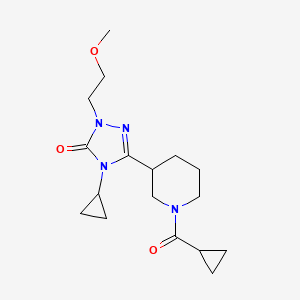

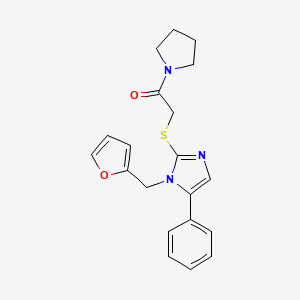

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2638421.png)

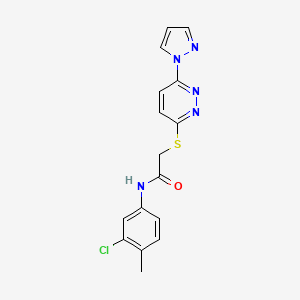

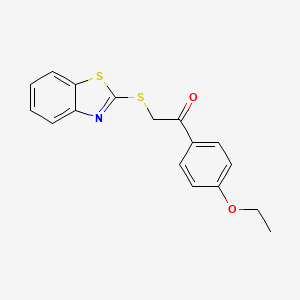

![9-Cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2638428.png)

![Thiourea, N,N''-[(1R,2R)-1,2-diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B2638439.png)